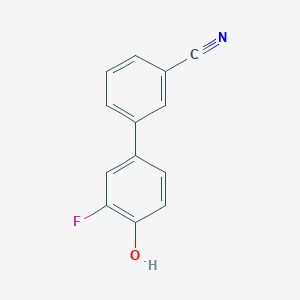

4-(3-Cyanophenyl)-2-fluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

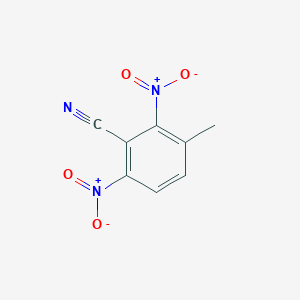

“4-(3-Cyanophenyl)benzonitrile” is a compound that has a similar structure to the requested compound .

Synthesis Analysis

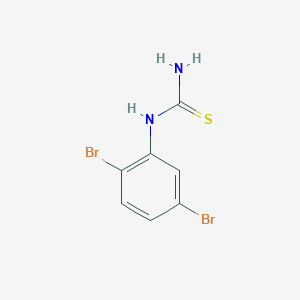

A new Schiff base ester, “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate”, was synthesized from the reaction between 4-formyl-3-hydroxyphenyl tetradecanoate and 3-aminobenzonitrile .

Molecular Structure Analysis

The structure of “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl octadecanoate” was confirmed using spectroscopic techniques such as FT-IR, and NMR .

Chemical Reactions Analysis

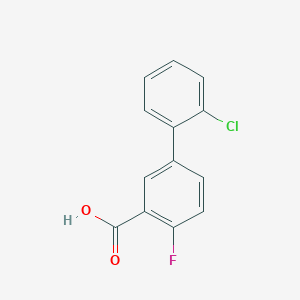

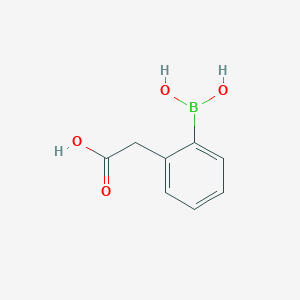

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction might be relevant to the synthesis of “4-(3-Cyanophenyl)-2-fluorophenol”.

Applications De Recherche Scientifique

Synthesis and Radiopharmaceutical Applications

4-[18F]Fluorophenol derivatives, including those related to 4-(3-Cyanophenyl)-2-fluorophenol, are versatile synthons for the synthesis of complex radiopharmaceuticals. A study by Ross et al. (2011) outlined a two-step radiosynthesis process starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding [18F]fluorophenol in significant radiochemical yield. This method is crucial for preparing no-carrier-added [18F]fluorophenol, a compound used in PET imaging (Ross et al., 2011).

Environmental Applications

In the field of environmental science, fluorophenols, including those similar to this compound, have been studied for bioremediation. Shimoda and Hamada (2010) demonstrated that the marine microalga Amphidinium crassum could glucosylate various fluorophenols to their corresponding β-D-glucosides, a process that could be used for the detoxification of these compounds in polluted environments (Shimoda & Hamada, 2010).

Material Science and Photovoltaic Applications

The addition of phenyl compounds with electron-withdrawing substituents, such as 3-fluoro-4-cyanophenol, to polymer solar cells has been shown to enhance their photovoltaic properties. Jeong et al. (2014) found that these additives facilitated the ordering of P3HT chains in the blend films, leading to higher absorbance, larger crystal size, closer packing, and enhanced hole mobility, ultimately improving the power conversion efficiency of the solar cells (Jeong et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, fluorophenols, akin to this compound, have been used to develop fluorescent probes for sensing applications. Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations using fluorophenol derivatives, highlighting their potential in creating sensitive and selective sensors for biochemical and environmental monitoring (Tanaka et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNAUPLYUSSPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684103 |

Source

|

| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-55-5 |

Source

|

| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)